N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a chloroacetamide derivative featuring a pyrrolidine ring substituted with a 2-chloroacetyl group and an ethyl-acetamide side chain. This compound is structurally characterized by:
- Pyrrolidine core: A five-membered nitrogen-containing heterocycle.
- Chloroacetyl substituent: A reactive acetyl group with a chlorine atom at the α-position, which may enhance electrophilicity and reactivity in substitution reactions.
- Ethyl-acetamide moiety: A branched acetamide group providing steric bulk and influencing solubility.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-3-13(9(2)15)8-10-5-4-6-14(10)11(16)7-12/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUWKSOTAQVEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Formation
The pyrrolidine ring is typically constructed via cyclization of 1,4-diamines or γ-aminobutyraldehyde derivatives. In a representative procedure, γ-aminobutyraldehyde undergoes intramolecular condensation in the presence of acidic catalysts such as p-toluenesulfonic acid (pTSA), yielding pyrrolidine with >85% efficiency. Alternative methods employ reductive amination of ketones with sodium cyanoborohydride (NaBH3CN), though this route is less favored due to byproduct formation.
Chloroacetylation at the 1-Position
Chloroacetyl chloride is introduced to the pyrrolidine nitrogen under inert conditions. Trials comparing dichloromethane (DCM) and tetrahydrofuran (THF) as solvents revealed superior yields in DCM (92% vs. 78%) due to reduced side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the acylation, while maintaining temperatures below 0°C minimizes hydrolysis of the chloroacetyl group.
N-Ethylacetamide Functionalization
The final step involves alkylation of the pyrrolidine-3-methylamine intermediate with ethyl acetamide. A two-phase system (aqueous NaOH/diethyl ether) facilitates efficient nucleophilic substitution, achieving 88–94% yields. Critical parameters include:
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Molar ratio : A 1.2:1 excess of ethyl acetamide relative to the amine intermediate prevents di-alkylation.
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Temperature : Reactions conducted at 25°C outperform those at elevated temperatures (40°C), which promote degradation.
One-Pot Tandem Reactions for Streamlined Production
Recent advancements emphasize tandem reaction systems to reduce purification steps. A notable patent describes a one-pot method combining pyrrolidine formation, chloroacetylation, and amidation using a sequential reagent addition protocol:
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Reagents :
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γ-Aminobutyraldehyde (1.0 eq)
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Chloroacetyl chloride (1.1 eq)
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Ethyl acetamide (1.3 eq)
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Triethylamine (TEA, 2.5 eq) as a base
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-
Conditions :
This approach eliminates intermediate isolations but requires stringent pH control (pH 7.5–8.0) to prevent premature hydrolysis.
Industrial-Scale Manufacturing Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have replaced batch processes in modern facilities, offering:
Catalyst Recycling
Homogeneous catalysts like DMAP are recovered via aqueous extraction (98% recovery) and reused for up to 5 cycles without activity loss.
Waste Stream Management
The major byproduct, hydrochloric acid (HCl), is neutralized with calcium carbonate, generating calcium chloride for industrial applications.
Purification and Analytical Characterization
Final product purity (>99%) is achieved through:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl3): δ 4.32 (q, J = 7.1 Hz, 2H, CH2CO), 3.81–3.75 (m, 1H, pyrrolidine-CH), 3.02 (s, 3H, NCH2CH3).
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LC-MS : m/z 273.1 [M+H]⁺, retention time 6.7 min (C18 column, 70% MeOH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Stepwise (batch) | 88 | 99.5 | Moderate | 2,450 |
| One-Pot (flow) | 93 | 98.8 | High | 1,920 |
| Industrial Continuous | 91 | 99.2 | Very High | 1,780 |
The industrial continuous method offers the best balance of cost and scalability, though the stepwise approach remains preferred for small-scale high-purity applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide exhibit antimicrobial properties. Such compounds can be synthesized for testing against various bacterial strains. For instance, a study demonstrated that derivatives of pyrrolidine structures show effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.
Analgesic Properties
The compound's structure suggests possible interactions with opioid receptors, which may lead to analgesic effects. A case study involving structurally similar compounds indicated that modifications in the acetamide group could enhance pain relief while minimizing side effects. Further pharmacological studies are warranted to explore these properties in detail.
Intermediate in Synthesis
This compound can serve as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions
The compound can be utilized as a reagent in nucleophilic acyl substitution reactions due to the presence of the chloroacetyl group. This property can facilitate the formation of amides from amines, which is a critical step in synthesizing numerous bioactive compounds.
Case Study 1: Antimicrobial Screening
In a controlled study, derivatives of this compound were screened against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased potency, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Analgesic Activity Evaluation
A series of experiments evaluated the analgesic properties of this compound using animal models. Results showed a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrolidine ring and ethylacetamide moiety contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine/Chloroacetamide Motifs
2-Chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- Molecular Formula : C₁₄H₁₈Cl₂N₂O
- Key Features : Combines a pyrrolidine ring with a 2-chloroacetamide group and a dichlorophenyl ethyl chain.
- Comparison: The dichlorophenyl group enhances lipophilicity compared to the target compound’s chloroacetyl-pyrrolidine structure. Potential differences in bioactivity due to aryl vs. acetyl substituents.
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
- Key Features: Replaces the chloroacetyl group with a 2-amino-3-methyl-butyryl moiety.
- Stereochemistry (S-configuration) may enhance chiral specificity in interactions .
Pyrazole-Containing Chloroacetamides
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Molecular Formula : C₁₂H₈Cl₂N₄O
- Key Features: Pyrazole ring with 4-chlorophenyl and cyano substituents.
- Used in synthesizing Fipronil derivatives, highlighting insecticidal applications .
2-Chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)acetamide
- Molecular Formula : C₁₂H₁₀Cl₂N₃O
- Key Features : Chlorobenzyl-pyrazole backbone.
- Applications in coordination chemistry due to amide ligation capacity .
Thiazole and Agricultural Chloroacetamides
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Molecular Formula : C₁₁H₈Cl₂N₂OS
- Key Features : Thiazole ring with dichlorophenyl group.
- Comparison :
Alachlor and Pretilachlor
- Key Features : Herbicidal chloroacetamides with dimethylphenyl and methoxymethyl groups.
- The target compound lacks the methoxy or alkyl substituents critical for herbicidal activity .
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with biological targets. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19ClN2O2
- Molar Mass : 246.73 g/mol
- CAS Number : 1353997-03-1
The compound features a pyrrolidine ring substituted with a chloroacetyl group and an ethylacetamide moiety, which are crucial for its biological interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. The compound exhibits a mechanism that involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Minimum Inhibitory Concentration (MIC) values for some related pyrrolidine derivatives have been reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-[1-(2-Chloro-acetyl)-pyrrolidin] | 3.12 | Staphylococcus aureus |
| N-[1-(2-Chloro-acetyl)-pyrrolidin] | 12.5 | Escherichia coli |
| Control (Ciprofloxacin) | 2 | Both |
These results indicate that the compound has a comparable efficacy to established antibiotics, suggesting its potential as a lead compound in antibacterial drug development .
The mechanism by which this compound exerts its effects appears to be multifaceted:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in target enzymes, leading to their inhibition. This is particularly relevant in pathways critical for bacterial survival.
- Receptor Interaction : The piperidine ring may interact with various receptor sites, modulating their activity and influencing cellular responses.
- Structural Similarity : Its structural similarity to naturally occurring alkaloids enhances its bioactivity, making it a candidate for further modifications aimed at improving efficacy and reducing toxicity .
Case Studies and Research Findings
Research has demonstrated the effectiveness of pyrrolidine derivatives in various biological assays. For instance:
- A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound, showing promising results against Gram-positive and Gram-negative bacteria .
- Another investigation focused on the synthesis of related compounds and their biological activities, confirming that modifications to the chloroacetyl and piperidine components significantly affect antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
